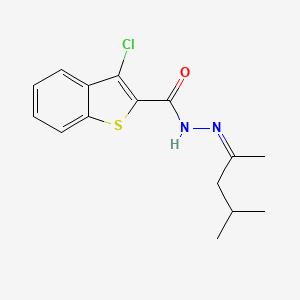
2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and antitumor properties. Additionally, it has been found to be effective in treating certain neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cytochrome P450 and monoamine oxidase, which are involved in the metabolism of various drugs and neurotransmitters. Additionally, it has been found to bind to certain receptors in the brain, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, making it a potential candidate for use as an antifungal and antibacterial agent. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential application in various fields of scientific research. Additionally, its synthesis method is relatively simple and straightforward, making it easily accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further study its antifungal and antibacterial properties and explore its potential use as a therapeutic agent in treating infections caused by fungi and bacteria. Additionally, further research is needed to fully understand its mechanism of action and explore its potential use in treating neurological disorders. Finally, more studies are needed to explore its potential use in other fields of scientific research.
Synthesemethoden
The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)aniline with 3-chloro-2-methylbenzoyl chloride in the presence of a base. The reaction yields a white solid that is further purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-13(17)3-2-4-15(10)21-16(23)12-6-5-11(7-14(12)18)22-8-19-20-9-22/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFFUVFFHAYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}piperidin-2-one](/img/structure/B5489253.png)
![2-{[(4aS*,8aR*)-4a-(hydroxymethyl)-6-propyloctahydro-1,6-naphthyridin-1(2H)-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5489258.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![1-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-naphthol](/img/structure/B5489287.png)
![4-({3-[(cyclopentylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5489293.png)

![5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5489314.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5489320.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5489327.png)

![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)